3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione, also known as BCNU, is a chemotherapeutic agent that has been used in the treatment of various cancers. It belongs to the class of nitrosoureas and has been found to be effective in the treatment of brain tumors, lymphomas, and multiple myeloma. The purpose of
Mechanism Of Action
3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione works by alkylating DNA, which leads to the formation of interstrand and intrastrand crosslinks. These crosslinks prevent DNA replication and transcription, leading to cell death. 3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione also inhibits DNA repair mechanisms, further contributing to its cytotoxic effects.
Biochemical And Physiological Effects
3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione has been found to have both acute and chronic toxicities. Acute toxicities include nausea, vomiting, and myelosuppression. Chronic toxicities include pulmonary fibrosis and renal toxicity. 3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione has also been found to have immunomodulatory effects, which may contribute to its anticancer activity.
Advantages And Limitations For Lab Experiments
3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its long half-life. However, it also has several limitations, including its toxicity and its potential to cause DNA damage in non-cancerous cells.
Future Directions
For 3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione research include the development of more targeted delivery methods to reduce toxicity, the investigation of its potential in combination with other chemotherapeutic agents, and the exploration of its immunomodulatory effects. Additionally, studies are needed to better understand the mechanisms of resistance to 3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione and to develop strategies to overcome this resistance. Overall, 3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione remains an important tool in the treatment of various cancers and continues to be an active area of research.
Synthesis Methods
The synthesis of 3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione involves the reaction of 1,2-bis(chloroethyl)nitrosourea with 2-methoxyphenylacetic acid. The reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide. The resulting product is purified through a series of steps, including crystallization and recrystallization.
Scientific Research Applications
3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione has been extensively studied for its anticancer properties. It has been found to be effective in the treatment of brain tumors, lymphomas, and multiple myeloma. 3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione works by inhibiting DNA synthesis and repair, leading to cell death. It has also been found to have immunomodulatory effects, which may contribute to its anticancer activity.
properties
CAS RN |
108708-00-5 |
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Product Name |
3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione |
Molecular Formula |
C15H18Cl2N2O3 |
Molecular Weight |
345.2 g/mol |
IUPAC Name |
3-[bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H18Cl2N2O3/c1-22-13-5-3-2-4-11(13)19-14(20)10-12(15(19)21)18(8-6-16)9-7-17/h2-5,12H,6-10H2,1H3 |
InChI Key |
WCUQVECEGVQPKB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2C(=O)CC(C2=O)N(CCCl)CCCl |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)CC(C2=O)N(CCCl)CCCl |
synonyms |
3-(N,N-bis(2-chloroethyl)amino)-1-(2'-methoxyphenyl)pyrrolidine-2,5-dione 3-NBCMPD 3-PNM.HCl alpha-(N,N-(bis(chloroethyl))amino)-N-(2-methoxyphenyl)pyrrolidin-2,5-dione CEAMPP |
Origin of Product |
United States |
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